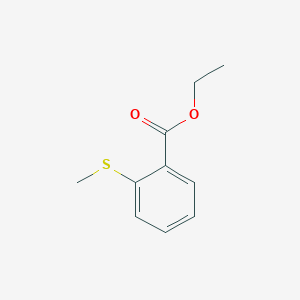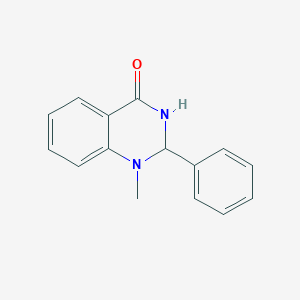
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one, also known as VUF-6002, is a compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one involves the inhibition of GSK-3β and CDK5, which leads to the modulation of various downstream signaling pathways. GSK-3β is involved in the regulation of glycogen metabolism, gene expression, and cell survival, while CDK5 plays a role in the regulation of neuronal development and synaptic plasticity. Inhibition of these enzymes has been shown to promote cell survival, reduce inflammation, and enhance neuroprotection.
Biochemische Und Physiologische Effekte
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. It has also been shown to enhance neuroprotection and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one in lab experiments is its ability to selectively target GSK-3β and CDK5, which allows for the modulation of specific downstream signaling pathways. However, one limitation is its relatively low potency compared to other GSK-3β and CDK5 inhibitors, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
For the research on 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one include the development of more potent derivatives, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one in animal models and human clinical trials.
Synthesemethoden
The synthesis of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one involves a multi-step process that starts with the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst to form 2-phenylquinazolin-4(3H)-one. This intermediate is then reacted with methyl iodide to form 1-methyl-2-phenylquinazolin-4-one, which is subsequently reduced to 1-methyl-2-phenyl-2,3-dihydroquinazolin-4-one using hydrogen gas and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one has been studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against several enzymes, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are involved in the regulation of cell growth and differentiation. Inhibition of these enzymes has been linked to the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes.
Eigenschaften
CAS-Nummer |
1217-75-0 |
|---|---|
Produktname |
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one |
Molekularformel |
C15H14N2O |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
1-methyl-2-phenyl-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-17-13-10-6-5-9-12(13)15(18)16-14(17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,16,18) |
InChI-Schlüssel |
GGASRPKQQISEKD-UHFFFAOYSA-N |
SMILES |
CN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Synonyme |
2,3-Dihydro-1-methyl-2-phenylquinazolin-4(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



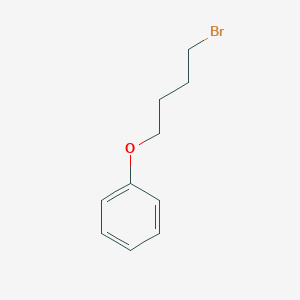
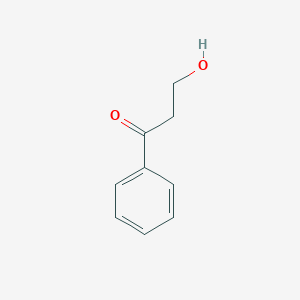
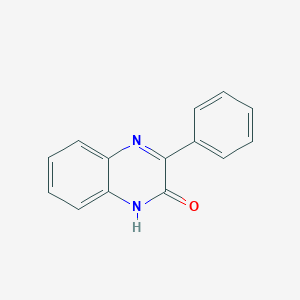
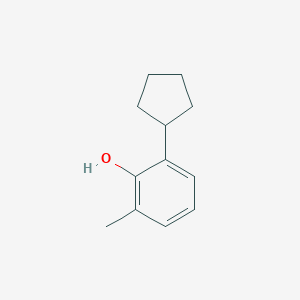
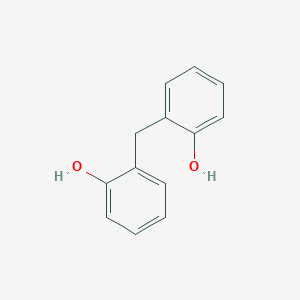
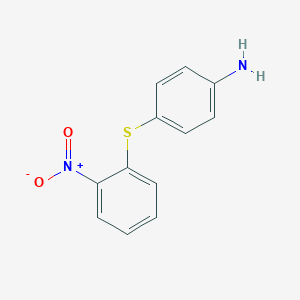
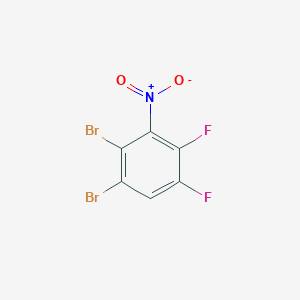
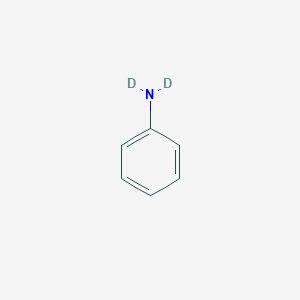
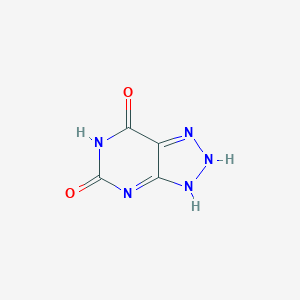
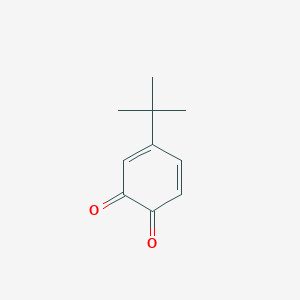
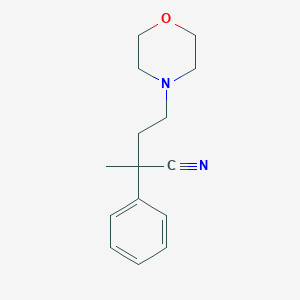
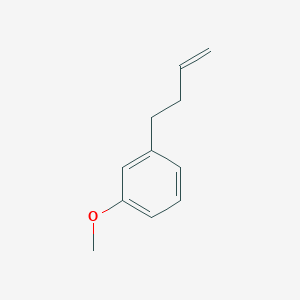
![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)
